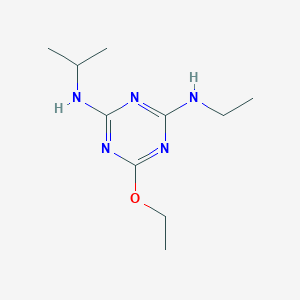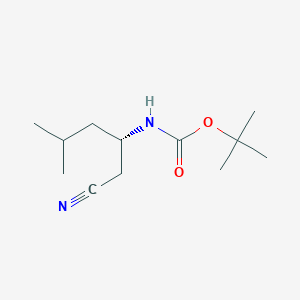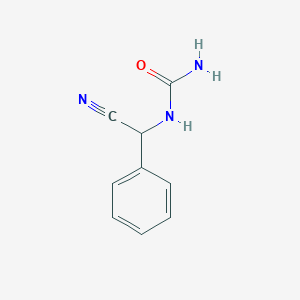
1-(Cyano(phenyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyano(phenyl)methyl)urea is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and chemical industries. This specific derivative is characterized by the presence of a cyanophenylmethyl group attached to the nitrogen atom of the urea molecule. The compound’s unique structure imparts distinct chemical and physical properties, making it valuable for specific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including 1-(Cyano(phenyl)methyl)urea, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of a primary amine with phosgene generates the desired isocyanate, which subsequently reacts with ammonia to form the N-substituted urea . Another method involves the use of potassium isocyanate in water, where the nucleophilic addition of amines occurs without the need for organic co-solvents .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. One such method involves the use of phosgene substitutes like S,S-dimethyl dithiocarbonate (DMDTC) to yield N-alkylureas and N,N’-dialkylureas in water . This approach minimizes the environmental impact and enhances the safety of the production process.
化学反応の分析
Types of Reactions
1-(Cyano(phenyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The cyanophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted ureas, oxidized derivatives, and reduced forms of the compound. These products have distinct properties and applications in different fields.
科学的研究の応用
1-(Cyano(phenyl)methyl)urea has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing other complex molecules. It is used in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study enzyme interactions and protein folding mechanisms.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 1-(Cyano(phenyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as protein synthesis and metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(Cyano(phenyl)methyl)urea include other N-substituted ureas and thioureas. These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the cyanophenylmethyl group, which imparts distinct chemical properties. This uniqueness makes it suitable for specific applications where other N-substituted ureas may not be as effective .
Conclusion
This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable for various scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in different fields.
特性
CAS番号 |
88169-89-5 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
[cyano(phenyl)methyl]urea |
InChI |
InChI=1S/C9H9N3O/c10-6-8(12-9(11)13)7-4-2-1-3-5-7/h1-5,8H,(H3,11,12,13) |
InChIキー |
KJVSTGRMABKZSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


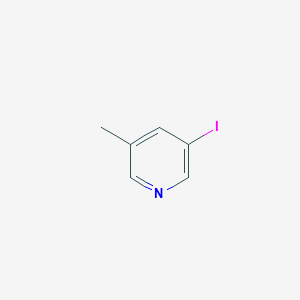



![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)
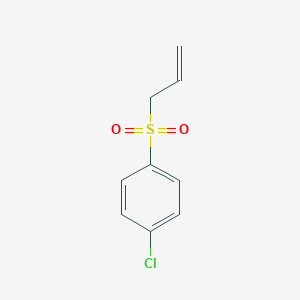
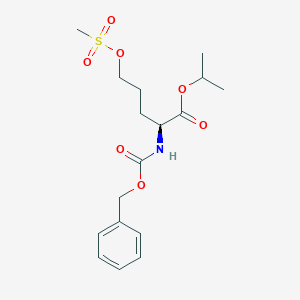
![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)
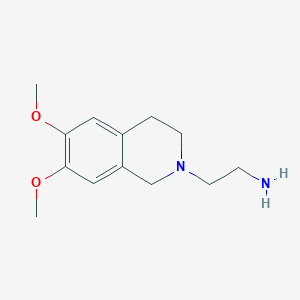
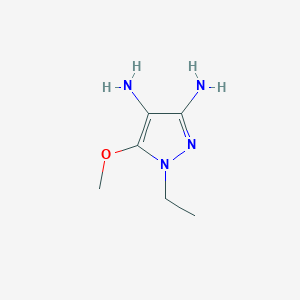

![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
